

TMC-95A: A Powerful Chemical Biology Tool for Interrogating the Proteasome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tmc-95A

Cat. No.: B1241362

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-95A is a potent and selective natural product inhibitor of the 20S proteasome, a critical cellular machine responsible for protein degradation. Its unique non-covalent binding mechanism and high affinity for all three catalytic subunits of the proteasome make it an invaluable tool for chemical biology research. **TMC-95A** allows for the acute and reversible inhibition of proteasome activity, enabling detailed studies of the ubiquitin-proteasome system (UPS) and its role in various cellular processes, including cell cycle progression, signal transduction, and apoptosis. These application notes provide a comprehensive overview of **TMC-95A**'s utility as a chemical probe, including its inhibitory activity, experimental protocols for its use in biochemical and cell-based assays, and workflows for target identification and validation.

Data Presentation

The inhibitory activity of **TMC-95A** against the three major catalytic activities of the 20S proteasome is summarized below. This data highlights the compound's potency and broad-spectrum inhibition.

Compound	Chymotrypsin-Like (CT-L) Activity IC50 (nM)	Trypsin-Like (T-L) Activity IC50 (nM)	Post-Glutamyl Peptide Hydrolytic (PGPH) Activity IC50 (nM)	Reference
TMC-95A	5.4	200	60	[1] [2] [3]
TMC-95B	8.7	490	60	[2]
TMC-95C	360	14,000	8,700	[2]
TMC-95D	270	9,300	3,300	[2]

Table 1: Inhibitory activity of TMC-95 natural products against the catalytic subunits of the 20S proteasome.

The cytotoxic effects of **TMC-95A** have been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent and its utility in studying the consequences of proteasome inhibition in a cellular context.

Cell Line	Cancer Type	IC50 (μM)	Reference
HCT-116	Human Colon Carcinoma	4.4	[2] [4]
HL-60	Human Promyelocytic Leukemia	9.8	[2] [4]

Table 2: Cytotoxic activity of **TMC-95A** in human cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments utilizing **TMC-95A** are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like, trypsin-like, and PGPH activities of purified 20S proteasome using fluorogenic peptide substrates.

Materials:

- Purified 20S proteasome
- **TMC-95A** (or other inhibitors) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
- Fluorogenic Substrates:
 - Suc-LLVY-AMC (for chymotrypsin-like activity)
 - Boc-LSTR-AMC (for trypsin-like activity)
 - Z-LLE-AMC (for PGPH activity)
- Black, flat-bottom 96-well plates
- Fluorometric microplate reader

Procedure:

- Prepare a serial dilution of **TMC-95A** in Assay Buffer. Include a DMSO-only control.
- In a 96-well plate, add 2 µL of each **TMC-95A** dilution or DMSO control.
- Add 88 µL of Assay Buffer containing purified 20S proteasome (final concentration 0.5-1 nM) to each well.
- Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Prepare substrate solutions in Assay Buffer (final concentration 10-20 µM).
- Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate to each well.

- Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30-60 minutes at 37°C using a microplate reader.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
- Determine the percent inhibition for each **TMC-95A** concentration relative to the DMSO control and calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of **TMC-95A** on the viability of cultured cells.

Materials:

- Cancer cell line of interest (e.g., HCT-116, HL-60)
- Complete cell culture medium
- **TMC-95A** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Clear, flat-bottom 96-well plates
- Spectrophotometric microplate reader

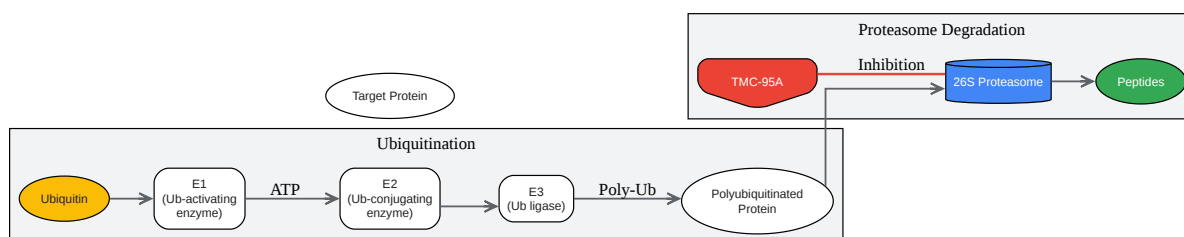
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
- Prepare a serial dilution of **TMC-95A** in complete medium. Include a DMSO-only control.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **TMC-95A** or DMSO.

- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

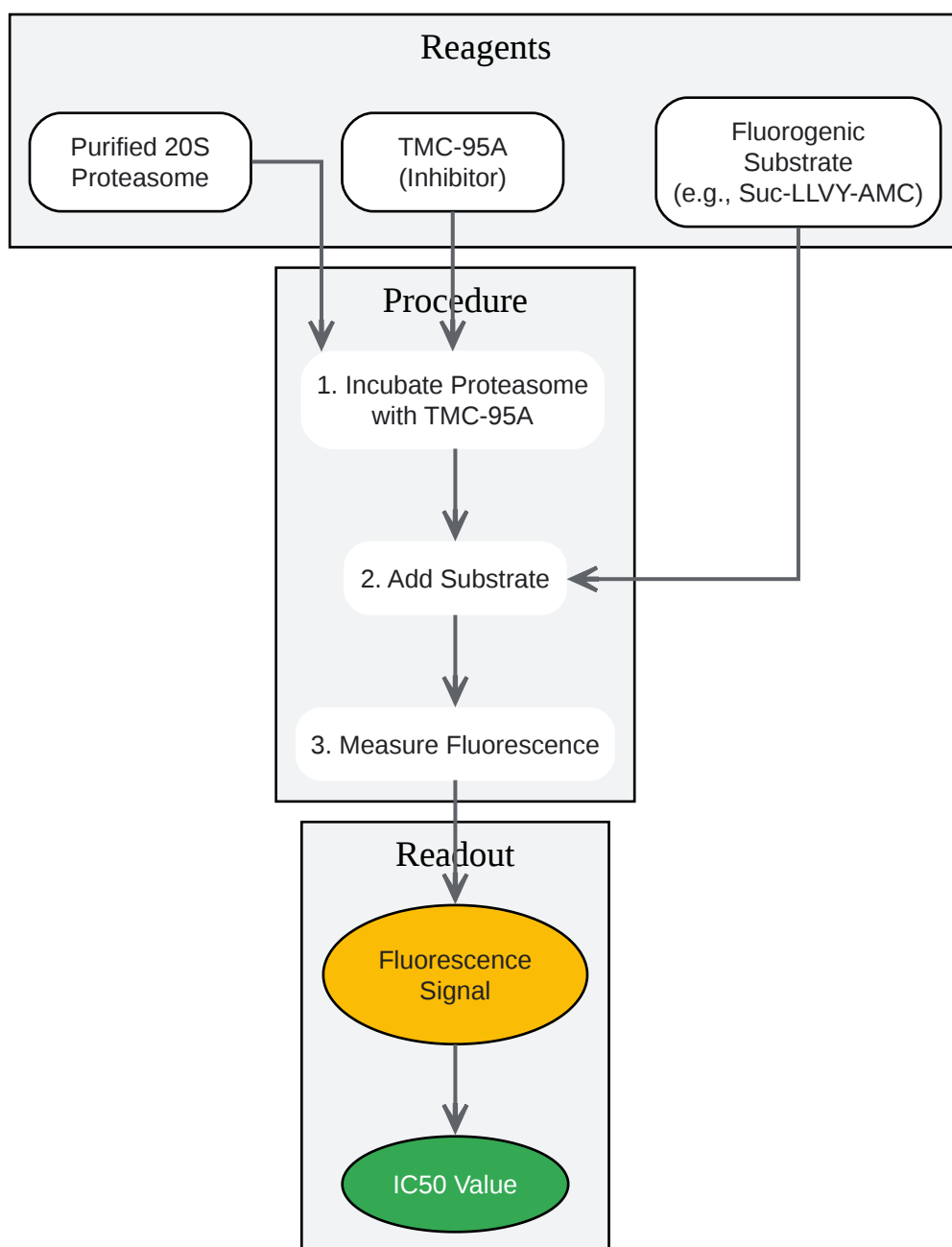
Visualizations

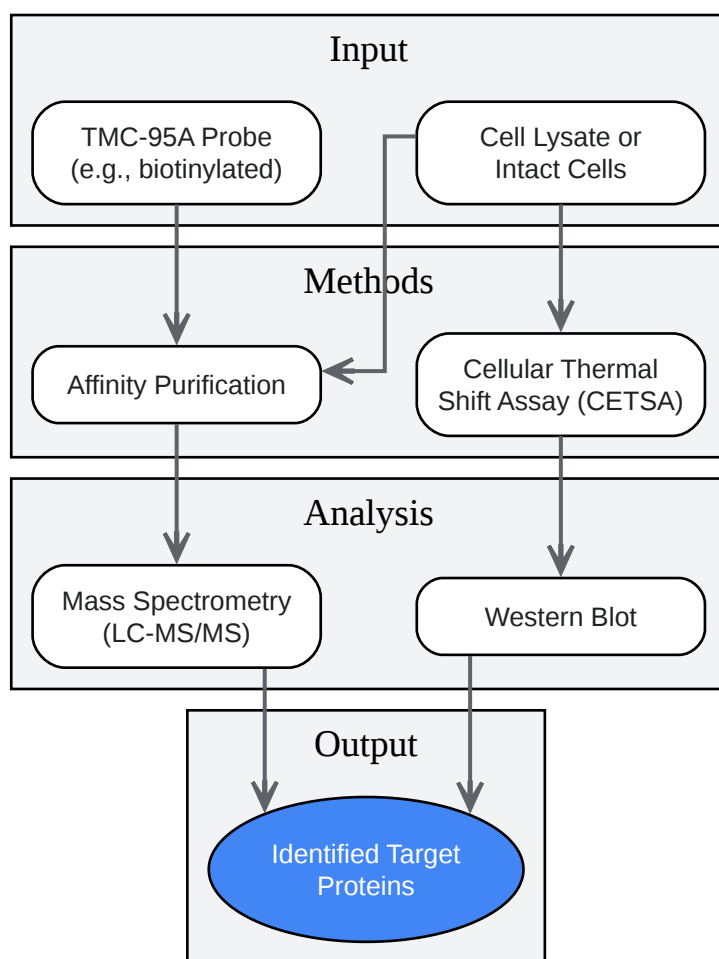
The following diagrams illustrate key concepts and workflows related to the use of **TMC-95A** as a chemical biology tool.



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Caption: The Ubiquitin-Proteasome System and the inhibitory action of **TMC-95A**.





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- To cite this document: BenchChem. [TMC-95A: A Powerful Chemical Biology Tool for Interrogating the Proteasome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241362#tmc-95a-as-a-tool-for-chemical-biology]

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